

Application Note: Mass Spectrometry Analysis of Acetyl Octapeptide-1 Fragments

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Compound of Interest		
Compound Name:	Acetyl octapeptide-1	
Cat. No.:	B15623494	Get Quote

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Introduction

Acetyl octapeptide-1, also known as SNAP-8, is a synthetic peptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[1][2][3][4][5][6] It is a well-regarded ingredient in the cosmetic industry for its anti-wrinkle properties, functioning by mimicking the N-terminal end of the SNAP-25 protein and interfering with the SNARE complex, which is involved in muscle contraction.[1][2][7] The characterization and quantification of Acetyl octapeptide-1 and its potential fragments are crucial for quality control, formulation development, and mechanistic studies. This application note provides a detailed protocol for the analysis of Acetyl octapeptide-1 fragments using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and includes theoretical fragmentation data to aid in identification.

Theoretical Fragmentation Analysis of Acetyl Octapeptide-1

The fragmentation of peptides in a tandem mass spectrometer typically occurs along the peptide backbone, resulting in the formation of various ion series, most commonly b and y ions. The theoretical monoisotopic mass of **Acetyl octapeptide-1** (C41H70N16O16S) is approximately 1074.48 g/mol .[4] Based on its amino acid sequence, the theoretical m/z values for the singly charged b and y ions were calculated and are presented in the table below. N-



terminal acetylation is known to favor the formation of b-ions, which can aid in spectral interpretation.

Fragment	Sequence	Theoretical m/z ([M+H]+)
b1	Ac-Glu	172.06
b2	Ac-Glu-Glu	301.10
b3	Ac-Glu-Glu-Met	432.14
b4	Ac-Glu-Glu-Met-Gln	560.20
b5	Ac-Glu-Glu-Met-Gln-Arg	716.30
b6	Ac-Glu-Glu-Met-Gln-Arg-Arg	872.40
b7	Ac-Glu-Glu-Met-Gln-Arg-Arg- Ala	943.44
y1	Asp-NH2	115.05
y2	Ala-Asp-NH2	186.09
уЗ	Arg-Ala-Asp-NH2	342.19
y4	Arg-Arg-Ala-Asp-NH2	498.29
у5	Gln-Arg-Arg-Ala-Asp-NH2	626.35
y6	Met-Gln-Arg-Arg-Ala-Asp-NH2	757.39
у7	Glu-Met-Gln-Arg-Arg-Ala-Asp- NH2	886.43

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of **Acetyl octapeptide-1** using a standard high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

1. Sample Preparation



- Standard Solution: Prepare a stock solution of Acetyl octapeptide-1 at a concentration of 1 mg/mL in a suitable solvent such as water or a water/acetonitrile mixture with 0.1% formic acid.
- Formulation Samples: For cosmetic formulations, an extraction step may be necessary to isolate the peptide from the matrix. This can involve solvent extraction (e.g., with acetonitrile or methanol) followed by centrifugation or solid-phase extraction (SPE) to remove interfering substances.
- Dilution: Dilute the stock solution or the extracted sample to a final concentration suitable for LC-MS/MS analysis (e.g., in the range of 1-100 ng/mL) using the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions

Parameter	Recommended Setting
Column	C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% to 40% B over 15 minutes, followed by a wash and re-equilibration step
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μL

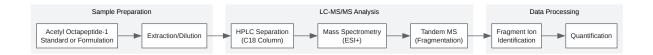
3. Mass Spectrometry (MS) Conditions



Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Mode	Full MS scan followed by data-dependent MS/MS of the most abundant precursor ions
Full MS Scan Range	m/z 300-1200
Precursor Ion (m/z)	1075.5 (for [M+H]+) or 538.25 (for [M+2H]2+)
Collision Gas	Argon
Collision Energy	Optimized for fragmentation of the precursor ion (e.g., 20-40 eV)
MS/MS Scan Range	m/z 100-1100

Experimental Workflow and Signaling Pathway

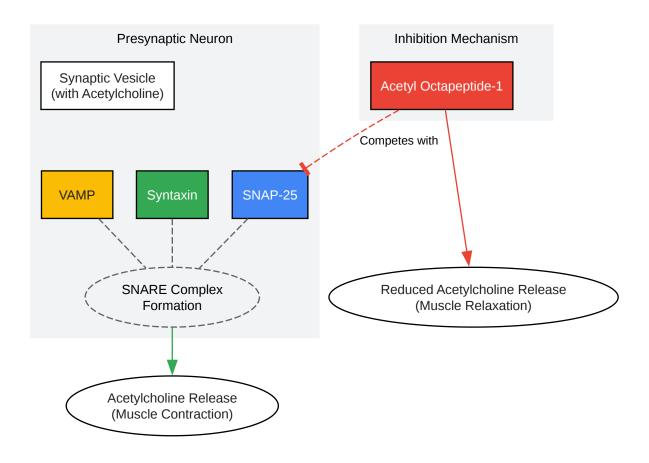
The following diagrams illustrate the experimental workflow for the mass spectrometry analysis of **Acetyl octapeptide-1** and a simplified representation of its inhibitory action on the SNARE complex.



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Caption: Experimental workflow for LC-MS/MS analysis of Acetyl octapeptide-1.





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Caption: Simplified diagram of **Acetyl octapeptide-1**'s inhibitory action on the SNARE complex.

Data Interpretation

The acquired MS/MS spectra should be compared against the theoretical fragmentation pattern provided in Table 1. The presence of a series of b and/or y ions that correspond to the sequence of **Acetyl octapeptide-1** confirms its identity. For quantitative analysis, extracted ion chromatograms (XICs) for specific, high-intensity fragment ions can be used to determine the concentration of the peptide in the sample by comparing the peak area to that of a standard curve.

Conclusion

This application note provides a comprehensive guide for the mass spectrometry analysis of **Acetyl octapeptide-1**. The provided theoretical fragmentation data and detailed experimental



protocol will aid researchers in the identification and quantification of this cosmetic peptide. The visualization of the experimental workflow and the peptide's mechanism of action offers a clear understanding of the analytical process and its biological context.

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